4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, features a quinazolinone core with specific substituents that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The 2-methyl and 3-(2-chloro-p-tolyl) groups can be introduced through various substitution reactions, often involving halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the quinazolinone core or the substituents, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group is a common site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various quinazolinone derivatives with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- would depend on its specific biological activity. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific substituents on the compound may enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 3-(2-chloro-p-tolyl) group.
4(3H)-Quinazolinone, 3-(2-chloro-phenyl)-2-methyl-: Similar structure but with a different aryl substituent.
4(3H)-Quinazolinone, 3-(p-tolyl)-2-methyl-: Similar structure but without the chloro group.
Uniqueness
The presence of the 3-(2-chloro-p-tolyl) group in 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding to specific molecular targets, distinguishing it from other quinazolinone derivatives.
Properties
CAS No. |
340-54-5 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-8-15(13(17)9-10)19-11(2)18-14-6-4-3-5-12(14)16(19)20/h3-9H,1-2H3 |
InChI Key |
YGGVMFRFCYCREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Origin of Product |
United States |
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